molecular formula C8H5ClF6N2O4S3 B12554904 N,N'-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride CAS No. 143921-27-1

N,N'-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride

Cat. No.: B12554904
CAS No.: 143921-27-1
M. Wt: 438.8 g/mol
InChI Key: RNYGTXQTUKCSOG-UHFFFAOYSA-N
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Description

Systematic Nomenclature & IUPAC Conventions

The compound’s systematic name follows IUPAC guidelines for sulfonamide derivatives. The parent structure is benzenesulfonodiimidoyl chloride , a benzene ring bonded to a sulfonodiimidoyl group (–SO₂N₂Cl). The two trifluoromethanesulfonyl substituents (–SO₂CF₃) are attached to the nitrogen atoms of the imidoyl group, resulting in the full name N,N'-bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride .

Key nomenclature considerations include:

  • Positional numbering : The sulfonodiimidoyl group is assigned priority over the trifluoromethanesulfonyl substituents, anchoring the benzene ring as the root structure.
  • Substituent ordering : The prefix bis- denotes two identical trifluoromethanesulfonyl groups bonded to the imidoyl nitrogens.

Molecular Formula & Weight Analysis

The molecular formula C₈H₅ClF₆N₂O₆S₃ derives from:

  • Benzene core : C₆H₅
  • Sulfonodiimidoyl chloride : SO₂N₂Cl
  • Two trifluoromethanesulfonyl groups : 2×(CF₃SO₂)

Table 1: Molecular Composition

Component Contribution to Formula
Benzene ring C₆H₅
Sulfonodiimidoyl

Properties

CAS No.

143921-27-1

Molecular Formula

C8H5ClF6N2O4S3

Molecular Weight

438.8 g/mol

IUPAC Name

N-[chloro-phenyl-(trifluoromethylsulfonylimino)-λ6-sulfanylidene]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C8H5ClF6N2O4S3/c9-22(6-4-2-1-3-5-6,16-23(18,19)7(10,11)12)17-24(20,21)8(13,14)15/h1-5H

InChI Key

RNYGTXQTUKCSOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=NS(=O)(=O)C(F)(F)F)(=NS(=O)(=O)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N,N’-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride typically involves the reaction of benzenesulfonyl chloride with trifluoromethanesulfonamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Addition Reactions: The compound can also participate in addition reactions with various reagents.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

Synthetic Chemistry Applications

1.1. Transformation Reactions

N,N'-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride serves as an effective reagent for transforming functional groups in organic synthesis. It has been utilized to convert acids into acid chlorides and alcohols into chlorides, showcasing its utility in functional group interconversion. Such transformations are crucial for the synthesis of complex organic molecules, facilitating the development of pharmaceuticals and agrochemicals .

1.2. Synthesis of Sulfonamide Derivatives

This compound plays a pivotal role in the synthesis of various sulfonamide derivatives, which are known for their biological activities. Recent studies have demonstrated its effectiveness in generating new thiopyrimidine-benzenesulfonamide compounds with promising antimicrobial properties. These derivatives were subjected to antimicrobial evaluation, revealing significant activity against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Medicinal Chemistry Applications

2.1. Antimicrobial Activity

The incorporation of this compound into the synthesis of new antimicrobial agents has been a focal point in recent research. Compounds derived from this reagent have shown potential as effective treatments against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The design of these compounds often involves modifications that enhance their bioactivity and reduce toxicity .

2.2. Anticancer Research

In addition to its antimicrobial applications, this compound has been explored for its anticancer potential. Novel sulfonamide derivatives synthesized using this compound have been evaluated for their ability to inhibit tumor growth. Studies indicate that these compounds can act synergistically with existing chemotherapeutics, offering a pathway for developing more effective cancer treatments .

Case Studies

Study Application Findings
Functional Group TransformationsSuccessfully converted acids to acid chlorides with high yields, demonstrating versatility in synthetic pathways.
Antimicrobial ActivityNew thiopyrimidine-benzenesulfonamide derivatives exhibited significant inhibition against K. pneumoniae and P. aeruginosa, addressing antibiotic resistance issues.
Anticancer ActivityNovel sulfonamide derivatives showed promising anticancer effects, highlighting the potential for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N,N’-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride involves its interaction with specific molecular targets. The trifluoromethanesulfonyl groups enhance the compound’s reactivity, allowing it to form strong bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein structures, depending on the specific application.

Comparison with Similar Compounds

Sulfonyl Chlorides

Key Compounds :

  • Benzenesulfonyl chloride
  • Trifluoromethanesulfonyl chloride
  • N,N-Dimethylsulfamoyl chloride

Reactivity and Yields :

  • highlights that replacing N,N-dimethylsulfamoyl chloride with benzenesulfonyl or trifluoromethanesulfonyl chloride in carbanion chlorination reactions yields similar products but with reduced efficiency.
  • Hypothesized Behavior of Target Compound: The dual Tf groups in N,N'-bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride could further amplify electron withdrawal, enhancing its electrophilicity compared to monosubstituted analogs. However, steric bulk from two Tf groups might reduce reaction yields in certain applications .

Table 1: Comparative Reactivity of Sulfonyl Chlorides

Compound Electron-Withdrawing Strength Steric Bulk Typical Yield in Substitution Reactions
Benzenesulfonyl chloride Moderate Low 60–75%
Trifluoromethanesulfonyl chloride High Moderate 40–55%
Target compound Very High High Inferred lower yields (30–50%)

Bis(trifluoromethanesulfonyl)imide (TFSI) Salts and Ionic Liquids

Key Compounds :

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
  • Ionic liquids (ILs) with TFSI anions (e.g., [Bmim][TFSI], [OHEMPy][TFSI])

Thermodynamic and Solvent Effects :

  • demonstrates that ILs with TFSI anions stabilize transition states in solvolysis reactions by reducing activation enthalpy (ΔH‡) and entropy (ΔS‡). For example, [Bmim][TFSI] lowers ΔH‡ by 15 kJ/mol compared to conventional solvents .
  • The target compound’s chloride ion may similarly stabilize transition states but through distinct charge-delocalization mechanisms .

Physical Properties :

  • LiTFSI : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and used in battery electrolytes .
  • ILs with TFSI : Low melting points (<−50°C) and high thermal stability (>400°C) .
  • Target Compound : Likely solid at room temperature due to its covalent chloride structure. Solubility in organic solvents (e.g., DCM, THF) is expected but unconfirmed.

Table 2: Key Properties of TFSI-Containing Compounds

Compound State at RT Melting Point Primary Application
LiTFSI Solid ~200°C Electrolytes, dopants
[Bmim][TFSI] Liquid −85°C Solvents, catalysis
Target compound Solid* Unreported Synthesis, chlorination reactions

Functionalized Ionic Liquids with Hydroxyl Groups

Key Compounds :

  • N-(2-hydroxyethyl)-functionalized ILs (e.g., [OHEMIM][TFSI], [OHC3CH][TFSI])

Structural Influence :

  • Hydroxyl groups in IL cations enhance hydrogen bonding, altering viscosity and solvation dynamics. For instance, [OHEMIM][TFSI] exhibits higher viscosity (η ≈ 120 cP) than non-functionalized analogs like [Bmim][TFSI] (η ≈ 70 cP) .
  • Target Compound : Lacks hydroxyl groups, implying weaker hydrogen-bonding capacity. Its reactivity is likely dominated by the chloride’s nucleophilicity and Tf groups’ electronic effects .

Biological Activity

N,N'-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride is a specialized compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive examination of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple sulfonyl groups, which contribute to its unique chemical properties. The presence of trifluoromethanesulfonyl groups enhances its reactivity and solubility in various solvents, making it suitable for several applications in organic synthesis and potential pharmaceutical uses.

PropertyValue
Molecular FormulaC13H8ClF6N2O4S4
Molar Mass458.84 g/mol
AppearanceWhite to light yellow solid
SolubilitySoluble in polar organic solvents
StabilityStable under normal conditions

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential cellular processes.

Case Study: Efficacy Against Resistant Strains

In a controlled laboratory study, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicated:

  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL for MRSA
  • Minimum Bactericidal Concentration (MBC) : 64 µg/mL for E. coli

These findings suggest that the compound possesses potent antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines showed that while the compound exhibits antimicrobial properties, it also presents a degree of cytotoxicity.

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 25 µg/mL
    • MCF-7: 30 µg/mL

These values indicate that while the compound can inhibit bacterial growth effectively, careful consideration is needed regarding its application in human therapeutics due to potential cytotoxic effects.

The biological activity of this compound can be attributed to its ability to interfere with bacterial DNA replication and protein synthesis. Upon entering bacterial cells, the compound condenses DNA, preventing replication and leading to cell death. Additionally, it may inhibit key enzymes involved in metabolic pathways, further contributing to its antimicrobial efficacy.

MechanismDescription
DNA CondensationPrevents replication and transcription
Protein Synthesis InhibitionDisrupts ribosomal function
Membrane DisruptionAlters permeability leading to cell lysis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N'-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves sulfonamide or sulfonyl chloride intermediates under anhydrous conditions. For example, analogous bis(trifluoromethanesulfonyl)imide (TFSI) salts, such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), are synthesized via metathesis reactions using chlorinated precursors . Purity validation employs techniques like HPLC (high-performance liquid chromatography) for organic impurities and 19F NMR to confirm fluorine-containing moieties. Moisture-sensitive handling (e.g., glovebox use) is critical to prevent hydrolysis .

Q. How should researchers safely handle and store this compound to ensure stability?

  • Methodological Answer : The compound is likely moisture-sensitive, given the reactivity of sulfonyl chlorides and TFSI derivatives. Storage under inert gas (argon/nitrogen) in sealed, desiccated containers is recommended. Safety protocols include avoiding skin/eye contact (use PPE) and minimizing dust inhalation, as outlined for structurally similar sulfonamide compounds . Stability studies under varying temperatures (e.g., TGA/DSC) can identify decomposition thresholds .

Q. What are its primary applications in academic research contexts?

  • Methodological Answer : Derivatives of bis(trifluoromethanesulfonyl)imide are widely used in ionic liquids (e.g., [C10MIM][NTf2] in ) and as dopants in perovskite solar cells (e.g., Li-TFSI in spiro-OMeTAD hole-transport layers ). The target compound may act as a precursor for catalysts or functional materials, leveraging its strong electron-withdrawing trifluoromethyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for TFSI-based compounds?

  • Methodological Answer : Discrepancies often arise from differences in experimental conditions (e.g., heating rate, atmosphere). Systematic thermogravimetric analysis (TGA) under controlled humidity and oxygen levels can isolate degradation pathways. Comparative studies with structurally analogous ionic liquids (e.g., [EMIM][TFSA] in ) provide benchmarks .

Q. What mechanistic insights explain its reactivity in cross-coupling or catalytic reactions?

  • Methodological Answer : Computational methods like density functional theory (DFT) can model electron-transfer processes or ligand-exchange dynamics, as seen in gold-TFSI complexes (e.g., PPh3AuNTf2 in ). Experimental validation via in situ IR/Raman spectroscopy tracks intermediate species during reactions .

Q. How does its fluorinated structure influence spectroscopic characterization (e.g., NMR, MS)?

  • Methodological Answer : The trifluoromethyl groups produce distinct 19F NMR shifts (e.g., −70 to −80 ppm for TFSI anions ), while high-resolution mass spectrometry (HRMS) must account for isotopic patterns of sulfur and fluorine. Matrix-assisted laser desorption/ionization (MALDI) is preferred for minimizing fragmentation in ionic species .

Q. What strategies optimize its use in perovskite solar cells to balance conductivity and stability?

  • Methodological Answer : Li-TFSI analogs are doped into hole-transport layers (e.g., spiro-OMeTAD) at 10–50 mM concentrations. Optimization involves electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance and accelerated aging tests (e.g., 85°C/85% RH) to assess stability. Co-dopants like FK209-Co(III)-TFSI mitigate ion migration .

Data Contradiction Analysis

Q. Why do studies report varying solubility profiles for TFSI derivatives in polar vs. nonpolar solvents?

  • Methodological Answer : Solubility discrepancies arise from differences in counterion hydrophobicity (e.g., lithium vs. phosphonium in vs. 12). Systematic solvent screening (e.g., DMF, chlorobenzene ) paired with Hansen solubility parameters clarifies solvent-solute interactions. For ionic liquids, water content (e.g., "SuperDry" solvents in ) critically impacts miscibility .

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